2-acetylphenyl 2-chlorobenzoate
Description
The exact mass of the compound this compound is 274.0396719 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-acetylphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)11-6-3-5-9-14(11)19-15(18)12-7-2-4-8-13(12)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUCFGXPKJKSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide
This document provides a comprehensive overview of the synthesis of 2-acetylphenyl 2-chlorobenzoate, a chemical intermediate of interest to researchers and professionals in drug development. This guide details the synthesis pathway, experimental protocols, and relevant chemical data.
Synthesis Pathway
The synthesis of this compound is achieved through the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product. The yield is based on an analogous reaction and should be considered an estimate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Yield (%) |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 118-93-4 | N/A |
| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.02 | 609-65-4 | N/A |
| This compound | C₁₅H₁₁ClO₃ | 274.70[1] | 84634-61-7[1] | 79-83* |
* Yield is based on the analogous synthesis of o-benzoyloxyacetophenone and may vary for the target compound.[2]
Experimental Protocol
This protocol is adapted from the synthesis of o-benzoyloxyacetophenone and is expected to yield the desired product.[2][3]
Materials:
-
2'-Hydroxyacetophenone
-
2-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
3% Hydrochloric acid
-
Methanol
-
Crushed ice
-
Standard laboratory glassware (conical flask, Büchner funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry conical flask, dissolve 2'-hydroxyacetophenone (0.1 mole) in anhydrous pyridine (20 mL).
-
Addition of Acylating Agent: To the stirred solution, slowly add 2-chlorobenzoyl chloride (0.15 mole). An exothermic reaction is expected. A calcium chloride drying tube should be fitted to the flask to protect the reaction from atmospheric moisture.
-
Reaction Time: Continue stirring the mixture. The reaction is typically complete when no more heat is evolved, which is usually around 15-20 minutes.
-
Work-up: Pour the reaction mixture into a beaker containing approximately 600 mL of 3% hydrochloric acid and 200 g of crushed ice, while stirring vigorously. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with 20 mL of cold methanol, followed by a wash with 20 mL of cold water.
-
Drying: Press the product as dry as possible on the funnel and then allow it to air-dry completely at room temperature.
Purification:
The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain a product of higher purity.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Spectral data for this compound, including 13C NMR and GC-MS, are available in public databases such as PubChem for comparison.[1]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the initial reaction to the final characterization of the product.
Caption: Experimental workflow for synthesis and analysis.
References
An In-Depth Technical Guide to the Biological Activity of 2-Acetylphenyl 2-Chlorobenzoate: A Roadmap for Investigation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive guide to understanding the biological activity of 2-acetylphenyl 2-chlorobenzoate. A thorough review of publicly available scientific literature and databases reveals a significant lack of direct research on the pharmacological effects of this specific compound. Consequently, this guide is structured as a roadmap for initiating a research program to elucidate its biological properties. It outlines the potential for bioactivity based on an analysis of its chemical precursors, 2'-hydroxyacetophenone and 2-chlorobenzoic acid, and provides a detailed, hypothetical experimental workflow for a comprehensive primary screening of the compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound.
Introduction: An Uncharacterized Compound of Interest
This compound is a benzoate ester with the chemical formula C₁₅H₁₁ClO₃.[1] While its chemical properties are documented, there is a notable absence of published studies detailing its biological activity, mechanism of action, or potential therapeutic applications. However, an analysis of its constituent moieties—the 2-acetylphenyl group derived from 2'-hydroxyacetophenone and the 2-chlorobenzoate group from 2-chlorobenzoic acid—suggests that the compound warrants investigation for several potential pharmacological activities. The ester linkage may render this compound a prodrug, releasing its constituent parts upon hydrolysis in a biological system, or the intact molecule may possess novel bioactivities.
Rationale for Investigation: Inferred Activity from Precursors
The potential for biological activity in this compound can be inferred from the known pharmacological profiles of its precursors.
-
2'-Hydroxyacetophenone: This phenolic ketone is a versatile building block in medicinal chemistry.[2] Derivatives of 2'-hydroxyacetophenone have been reported to exhibit a range of biological effects, including:
-
Antimicrobial and Antifungal Activity: Various hydroxyacetophenone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species.[3]
-
Antioxidant Activity: Chalcones synthesized from 2-hydroxyacetophenone have shown potent antioxidant properties in vitro.[4]
-
LXR Agonism: Certain 2-hydroxyacetophenone derivatives have been identified as selective agonists of the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation, suggesting potential applications in atherosclerosis.[2]
-
-
2-Chlorobenzoic Acid: This halogenated carboxylic acid is a common intermediate in the synthesis of various pharmaceuticals.[5][6] Its known biological associations include:
-
Anti-inflammatory Potential: It serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anti-ulcer Activity: In animal models, 2-chlorobenzoic acid has demonstrated anti-ulcer properties.[7]
-
Fungicidal and Herbicidal Applications: It is used in the manufacturing of fungicides and herbicides.[5]
-
The combination of these two precursors into a single ester molecule suggests that this compound could plausibly exhibit antimicrobial, anti-inflammatory, antioxidant, or other activities.
Proposed Experimental Workflow for Biological Screening
Given the absence of existing data, a systematic approach is required to characterize the biological activity of this compound. The following is a proposed experimental workflow for an initial, broad-based screening.
Caption: Proposed experimental workflow for the biological characterization of this compound.
Detailed Methodologies for Key Experiments
The following are detailed, hypothetical protocols for the key initial screening assays proposed in the workflow.
4.1. Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on human cancer and non-cancerous cell lines.
-
Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HEK293 (human embryonic kidney).
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
4.2. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.
-
Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028).
-
Protocol:
-
Prepare a twofold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL (bacteria) or 0.5-2.5 x 10³ CFU/mL (fungi).
-
Include a positive control (microbe + medium), negative control (medium only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
4.3. Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
-
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
A parallel MTT assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.
-
Data Presentation
As no quantitative data on the biological activity of this compound has been published, it is not possible to provide structured tables for comparison. Should the proposed experiments be conducted, the following tables would be appropriate for presenting the findings:
-
Table 1: Cytotoxicity of this compound on Various Cell Lines. (Columns: Cell Line, IC₅₀ (µM) with 95% Confidence Interval).
-
Table 2: Antimicrobial Activity of this compound. (Columns: Microbial Strain, MIC (µg/mL)).
-
Table 3: Anti-inflammatory Effects of this compound. (Columns: Assay, IC₅₀ (µM) or % Inhibition at a specific concentration).
Signaling Pathways
Currently, there are no described signaling pathways modulated by this compound. If initial screenings reveal significant activity, particularly in cancer cell cytotoxicity or anti-inflammatory assays, further investigation into relevant pathways (e.g., apoptosis pathways, NF-κB signaling, MAPK pathways) would be warranted. A hypothetical signaling pathway diagram cannot be generated without initial experimental data.
Conclusion
This compound represents an uncharacterized molecule with potential for biological activity based on the known pharmacology of its precursors. This guide provides a robust framework for initiating a comprehensive investigation into its properties. The proposed experimental workflow is designed to efficiently screen for cytotoxic, antimicrobial, and anti-inflammatory effects, laying the groundwork for more detailed mechanistic studies and potential future drug development. Researchers are encouraged to use this document as a starting point for their investigations into this promising area of chemical biology.
References
- 1. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. sciensage.info [sciensage.info]
- 5. 2-Chlorobenzoic acid Dealer and Distributor | 2-Chlorobenzoic acid Supplier | 2-Chlorobenzoic acid Stockist | 2-Chlorobenzoic acid Importers [multichemindia.com]
- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 2-acetylphenyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific mechanism of action for 2-acetylphenyl 2-chlorobenzoate has not been elucidated in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and explores potential mechanisms of action based on the known biological activities of structurally related compounds. The pathways and experimental workflows described herein are predictive and intended to serve as a foundation for future research.
Introduction
This compound is an organic compound with the molecular formula C15H11ClO3. It belongs to the class of benzoate esters, characterized by a benzoate group attached to a phenyl ring. The structure also features an acetyl group and a chloro substituent, which can significantly influence its chemical and biological properties. While direct studies on this specific molecule are lacking, the broader families of acetylphenyl esters and chlorobenzoate esters have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, as well as applications in cosmetics as UVA absorbers. This whitepaper will synthesize the available information on these related compounds to propose a putative mechanism of action for this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This data is compiled from publicly accessible chemical databases.
| Property | Value | Source |
| Molecular Formula | C15H11ClO3 | PubChem |
| Molecular Weight | 274.7 g/mol | PubChem |
| IUPAC Name | (2-acetylphenyl) 2-chlorobenzoate | PubChem |
| CAS Number | 84634-61-7 | PubChem |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents | - |
Putative Mechanisms of Action Based on Structural Analogs
Based on the biological activities reported for structurally similar compounds, two primary putative mechanisms of action for this compound are proposed: anti-inflammatory activity and tyrosine kinase inhibition .
Several benzoate ester derivatives have demonstrated anti-inflammatory properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.
A proposed signaling pathway for the anti-inflammatory action of this compound is depicted below. This pathway is hypothetical and based on the known mechanisms of other anti-inflammatory benzoate esters.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Derivatives of 4-amino-3-chloro benzoate ester have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Overactivation of EGFR is implicated in the growth and proliferation of various cancers. The chloro and acetylphenyl moieties of this compound may allow it to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity.
A hypothetical workflow for screening the EGFR inhibitory activity of this compound is presented below.
Caption: Hypothetical workflow for evaluating EGFR inhibitory activity.
Proposed Experimental Protocols
To investigate the putative mechanisms of action, the following experimental protocols are proposed.
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.
-
Substrate: Arachidonic acid.
-
Procedure: a. The test compound (dissolved in DMSO) is pre-incubated with the COX enzyme in the assay buffer for 10 minutes at 37°C. b. The reaction is initiated by adding arachidonic acid. c. The reaction is allowed to proceed for 2 minutes at 37°C. d. The reaction is terminated by adding a solution of HCl. e. Prostaglandin E2 (PGE2) production is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Objective: To assess the ability of this compound to inhibit the kinase activity of EGFR.
Methodology:
-
Enzyme: Recombinant human EGFR kinase domain.
-
Substrate: A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay Buffer: Kinase buffer containing ATP and MgCl2.
-
Procedure: a. The test compound is incubated with the EGFR enzyme in the kinase buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes). d. The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based kinase assay or by detecting the consumption of ATP.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory agent and a tyrosine kinase inhibitor. The proposed signaling pathways and experimental workflows offer a clear roadmap for future research in this area. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to validate these hypotheses and to determine the therapeutic potential of this compound. The logical relationship for the proposed future research is outlined below.
Caption: Logical flow for future research and development.
Unveiling the Therapeutic Potential of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide to Target Identification and Validation
For Immediate Release
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates a strategic approach to identifying and validating the potential therapeutic targets of the novel small molecule, 2-acetylphenyl 2-chlorobenzoate. In the absence of pre-existing biological data for this compound, this document outlines a scientifically rigorous workflow, leveraging structural analogy, in silico modeling, and established in vitro assays to elucidate its mechanism of action and therapeutic promise.
Executive Summary
This compound is a small molecule with structural motifs suggestive of anti-inflammatory properties. Its core structure, featuring an acetylated phenyl ring ester-linked to a chlorobenzoate moiety, shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). This guide proposes a focused investigation into its potential as a modulator of key inflammatory pathways, specifically targeting cyclooxygenase (COX) enzymes and the downstream nuclear factor-kappa B (NF-κB) signaling cascade. A systematic approach combining computational and experimental methodologies is presented to ascertain its therapeutic viability.
Structural Analysis and Target Hypothesis
The chemical structure of this compound (Figure 1) provides the foundation for our target hypothesis. The presence of the acetylphenyl group is reminiscent of acetylsalicylic acid (aspirin), a well-known irreversible inhibitor of COX enzymes.[1] The benzoate ester linkage is also a common feature in compounds with anti-inflammatory activity. Based on these structural alerts, the primary hypothesis is that this compound will exhibit inhibitory activity against COX-1 and COX-2, the key enzymes in the pro-inflammatory prostaglandin synthesis pathway.[2][3][4] A secondary hypothesis is the potential for modulation of the 5-lipoxygenase (5-LOX) pathway, another important branch of the eicosanoid inflammatory pathway that can be affected by aspirin and its derivatives.[5][6][7][8]
Figure 1: Chemical Structure of this compound Image Credit: PubChem CID 587399[9]
Proposed Therapeutic Targets
Based on the structural analysis, the following are proposed as the primary and secondary therapeutic targets for this compound:
Primary Targets:
-
Cyclooxygenase-1 (COX-1): Constitutively expressed and involved in physiological functions. Inhibition can lead to gastrointestinal side effects.[4]
-
Cyclooxygenase-2 (COX-2): Inducibly expressed at sites of inflammation and a key target for anti-inflammatory drugs.[2][4][10][11]
Secondary Target:
-
5-Lipoxygenase (5-LOX): Involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[5][8]
In Silico Target Validation Workflow
Prior to in vitro testing, a computational approach is recommended to predict the binding affinity and mode of interaction of this compound with the proposed targets.
Caption: In Silico Target Validation Workflow.
This workflow, as depicted in the diagram, involves retrieving the 3D structures of the ligand (this compound) and the target proteins (COX-1 and COX-2) from public databases.[2] Molecular docking simulations are then performed to predict the binding energy and interaction poses.[10][12][13][14] Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound are predicted to assess its drug-like potential. The results of these in silico analyses will guide the decision to proceed with in vitro validation.
Experimental Validation Protocols
The following section details the proposed experimental protocols to validate the hypothesized targets and elucidate the mechanism of action of this compound.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2. A fluorometric assay provides a high-throughput method for initial screening.[15][16]
Table 1: Quantitative Data for COX Inhibition Assay
| Parameter | COX-1 | COX-2 |
| IC50 (µM) | Hypothetical Value | Hypothetical Value |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | \multicolumn{2}{c | }{Hypothetical Value} |
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [15][16]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Assay Genie BN00777, Abcam ab211097).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[15]
-
Prepare the substrate, Arachidonic Acid, as per the kit protocol.
-
-
Assay Procedure:
-
In a 96-well opaque plate, add the test compound at various concentrations, the positive control, or solvent control (for enzyme control).
-
Add the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Incubate the plate at the recommended temperature and time to allow for inhibitor binding.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
A more detailed analysis can be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly measure the formation of prostaglandin E2 (PGE2).[17][18]
Downstream Signaling: NF-κB Activation Assay
Objective: To assess the effect of this compound on the NF-κB signaling pathway, a key downstream effector of COX-2-mediated inflammation.[19][20][21][22] A luciferase reporter assay is a common and sensitive method for this purpose.[23][24][25]
Caption: Simplified Canonical NF-κB Signaling Pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay [23][24][25]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).
-
-
Treatment and Induction:
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity in TNF-α-treated cells compared to untreated cells.
-
Determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Table 2: Quantitative Data for NF-κB Luciferase Assay
| Treatment | Normalized Luciferase Activity (Fold Change) |
| Vehicle Control | 1.0 |
| TNF-α (10 ng/mL) | Hypothetical Value |
| TNF-α + Compound (Low Conc.) | Hypothetical Value |
| TNF-α + Compound (High Conc.) | Hypothetical Value |
Conclusion and Future Directions
This technical guide provides a comprehensive and logical workflow for the initial characterization of this compound as a potential therapeutic agent. The proposed in silico and in vitro studies will provide critical data on its primary targets and mechanism of action. Positive results from these initial studies would warrant further investigation, including:
-
Lipoxygenase Inhibition Assays: To evaluate the effect on the 5-LOX pathway.
-
In Vivo Efficacy Studies: To assess the anti-inflammatory effects in animal models of inflammation (e.g., carrageenan-induced paw edema).
-
Pharmacokinetic and Toxicological Profiling: To determine the drug's absorption, distribution, metabolism, excretion, and safety profile.
By following this structured approach, researchers and drug development professionals can efficiently evaluate the therapeutic potential of this compound and pave the way for its potential development as a novel anti-inflammatory agent.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylsalicylic acid inhibition of the lipoxygenase pathway: Implications for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that 5-lipoxygenase and acetylated cyclooxygenase 2-derived eicosanoids regulate leukocyte–endothelial adherence in response to aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of non-steroidal anti-inflammatory drugs on cyclo-oxygenase and lipoxygenase activity in whole blood from aspirin-sensitive asthmatics vs healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cycloxygenase-2 (COX-2)--a potential target for screening of small molecules as radiation countermeasure agents: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.com [abcam.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. NF-kB pathway overview | Abcam [abcam.com]
- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 24. bowdish.ca [bowdish.ca]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis, Characterization, and Role as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylphenyl 2-chlorobenzoate is a crucial chemical intermediate, primarily recognized for its role in the total synthesis of Frutinone A, a natural product with notable biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical characterization of this compound. Detailed experimental protocols for its synthesis and subsequent conversion are presented, alongside tabulated physicochemical and spectral data. Furthermore, this document elucidates the significance of this intermediate by detailing the mechanism of its transformation and the biological importance of the resulting products, thereby offering valuable insights for researchers in synthetic chemistry and drug discovery.
Introduction: A Pivotal Intermediate
The discovery and history of this compound are intrinsically linked to the synthesis of more complex molecules, most notably Frutinone A.[1][2] It is not a compound with a significant history of independent research but rather a cornerstone in a multi-step synthetic pathway. Its importance lies in its specific chemical structure, which allows for a key intramolecular rearrangement to form the core of various chromone and coumarin derivatives.[3][4][5]
Synthesis of this compound
The primary route for the synthesis of this compound involves the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.
Experimental Protocol: Synthesis of this compound
Materials:
-
2'-Hydroxyacetophenone
-
2-Chlorobenzoyl chloride
-
Dry Pyridine
-
Dichloromethane
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
A mixture of 2'-hydroxyacetophenone (10.0 mmol) and 2-chlorobenzoyl chloride (15.0 mmol) is stirred in dry pyridine (10 mL) at room temperature for 2 hours.
-
The reaction mixture is then carefully poured into a mixture of crushed ice (15 mL) and concentrated HCl (5 mL).
-
The aqueous mixture is extracted twice with dichloromethane.
-
The combined organic layers are washed three times with aqueous K₂CO₃ solution and subsequently three times with water.
-
The solvent is removed under reduced pressure.
-
The resulting residue is recrystallized from ethanol to yield this compound as a white solid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClO₃ |
| Molecular Weight | 274.70 g/mol |
| IUPAC Name | (2-acetylphenyl) 2-chlorobenzoate |
| CAS Number | 84634-61-7 |
| Appearance | White solid |
| XLogP3 | 3.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Table 1: Physicochemical Properties of this compound.[2] |
| Spectral Data Type | Key Features |
| ¹³C NMR | Peaks corresponding to carbonyl, aromatic, and methyl carbons are observed. |
| GC-MS | Molecular ion peak and characteristic fragmentation patterns are detected. |
| Table 2: Spectroscopic Data Summary for this compound.[2] |
Role in the Synthesis of Frutinone A: The Baker-Venkataraman Rearrangement
The primary significance of this compound is its function as a precursor in the Baker-Venkataraman rearrangement to form 1,3-diketones, which are key intermediates in the synthesis of chromones and flavones.[3][4][5] In the context of Frutinone A synthesis, this compound undergoes this base-catalyzed intramolecular acyl migration.
Experimental Protocol: Baker-Venkataraman Rearrangement
Materials:
-
This compound
-
Sodium Hydride (NaH)
-
Dimethylformamide (DMF)
-
Methyl chloroformate
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a solution of this compound (5.0 mmol) in DMF (10 mL), NaH (12.5 mmol) is added, and the mixture is stirred for 2 hours at 50 °C.
-
Methyl chloroformate (5.5 mmol) is then added to the solution, and the mixture is stirred for an additional 4 hours at 50 °C.
-
Upon reaction completion (monitored by TLC), the mixture is poured into a mixture of crushed ice (15 mL) and concentrated HCl (5 mL) to yield the rearranged product.
Mechanism of the Baker-Venkataraman Rearrangement
The reaction proceeds through the formation of an enolate followed by an intramolecular acyl transfer.
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Biological Significance of the End Product: Frutinone A
While this compound itself is not known to have significant biological activity, its end product, Frutinone A, is a potent inhibitor of Cytochrome P450 1A2 (CYP1A2).[6][7][8] This inhibition has implications for drug metabolism and potential drug-herb interactions.
Signaling Pathway Context
The inhibition of CYP1A2 by Frutinone A is a direct interaction with a key enzyme in xenobiotic metabolism. This does not involve a classical signaling pathway but rather a direct enzyme inhibition mechanism.
Caption: Inhibition of CYP1A2 by Frutinone A.
Conclusion
This compound serves as a critical, well-characterized intermediate in the synthesis of biologically active compounds like Frutinone A. Understanding its synthesis and reactivity is paramount for researchers engaged in the development of novel therapeutics derived from chromone and coumarin scaffolds. This guide provides the essential technical details to facilitate further research and application of this versatile synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potent inhibition of CYP1A2 by Frutinone A, an active ingredient of the broad spectrum antimicrobial herbal extract from P. fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetylphenyl 2-Chlorobenzoate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylphenyl 2-chlorobenzoate and its analogues represent a class of aromatic esters with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental methodologies related to these compounds. While specific data for this compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for researchers. The core structure, consisting of a 2-acetylphenyl moiety linked to a substituted benzoate, offers a scaffold for designing novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research.
Synthesis of this compound and Analogues
The primary synthetic route to this compound and its analogues is through esterification. A plausible and commonly employed method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.
General Synthetic Pathway
The synthesis of this compound would proceed via the reaction of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or aqueous sodium hydroxide.
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Acetylphenyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-acetylphenyl 2-chlorobenzoate. The following methods are based on established analytical techniques for structurally similar compounds, including aromatic esters, acetophenones, and chlorobenzoates. These protocols serve as a comprehensive starting point for method development and validation for the specific quantification of this compound in various sample matrices.
Analytical Methodologies
Two primary chromatographic techniques are presented for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its aromatic structure for sensitive UV detection.
a) Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known volume in a volumetric flask. The final concentration should be within the linear range of the calibration curve.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
b) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid or phosphoric acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | Approximately 245 nm (based on the chromophores present in the molecule). It is recommended to determine the wavelength of maximum absorbance experimentally. |
| Run Time | Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any impurities. |
c) Calibration:
-
Prepare a stock solution of this compound reference standard of known purity in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards at a minimum of five different concentrations.
-
Inject each calibration standard in triplicate and record the peak area.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.
d) Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time, which should match that of the reference standard.
-
Determine the peak area of the analyte in the sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
The following table summarizes typical performance characteristics for HPLC methods used for the quantification of aromatic esters. These values should be established during the validation of the method for this compound.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to its ester structure, this compound is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity for detection.
a) Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate in a volumetric flask.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove non-volatile matrix components.
-
An internal standard (e.g., a structurally similar compound not present in the sample) may be added to improve the accuracy and precision of the quantification.
-
Transfer an aliquot of the final solution to a GC vial.
b) Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized for the specific application. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
| SIM Ions | Select characteristic fragment ions of this compound for quantification and confirmation. Potential ions could be related to the 2-chlorobenzoyl cation and the acetylphenyl fragment. |
c) Calibration:
-
Prepare a stock solution of this compound reference standard and the internal standard (if used) in the same solvent as the samples.
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.
d) Quantification:
-
Inject the prepared sample solution into the GC-MS system.
-
Identify the analyte and internal standard peaks by their retention times and mass spectra.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Determine the concentration of the analyte in the sample using the calibration curve.
The following table presents typical performance characteristics for GC-MS methods for the quantification of aromatic esters. These should be experimentally verified for the specific method.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.998 |
| Range | e.g., 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analytical methods described.
Application Notes and Protocols for the Use of 2-Acetylphenyl 2-Chlorobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylphenyl 2-chlorobenzoate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of various heterocyclic compounds and substituted aromatic ketones. Its unique structure, incorporating an ester and a ketone moiety on a phenyl ring, allows for strategic intramolecular rearrangements and subsequent cyclizations. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, with a focus on the synthesis of chromone scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]
Key Synthetic Applications
The primary applications of this compound in organic synthesis revolve around two key rearrangement reactions: the Baker-Venkataraman rearrangement and the Fries rearrangement. These reactions provide access to important intermediates, namely 1,3-diketones and hydroxyaryl ketones, respectively.
Baker-Venkataraman Rearrangement: Synthesis of 1,3-Diketones and Chromones
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into a 1,3-diketone.[3][4][5][6] This reaction is a cornerstone in the synthesis of flavones and chromones.[3][7] In the case of this compound, the rearrangement yields 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione, a key precursor for the synthesis of 2-(2-chlorophenyl)chromone-4-one.
Reaction Pathway:
The overall transformation involves two main steps: the base-catalyzed rearrangement to the 1,3-diketone, followed by an acid-catalyzed cyclization to the chromone.
Caption: Baker-Venkataraman rearrangement and subsequent cyclization.
Protocol 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione via Baker-Venkataraman Rearrangement
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Potassium Hydroxide (KOH) | 3.0 eq |
| Solvent | |
| Anhydrous Pyridine | |
| Reaction Conditions | |
| Temperature | 50 °C |
| Time | 3 hours |
| Work-up | |
| 1. Cool to room temperature | |
| 2. Pour into ice-cold dilute HCl | |
| 3. Filter the precipitate | |
| 4. Wash with water | |
| 5. Recrystallize from ethanol | |
| Expected Yield | 85-95% |
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine, powdered potassium hydroxide (3.0 eq) is added.
-
The reaction mixture is stirred at 50 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and dilute hydrochloric acid to neutralize the excess base.
-
The precipitated yellow solid, 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione, is collected by filtration.
-
The solid is washed thoroughly with water and then recrystallized from ethanol to afford the pure product.
Protocol 2: Synthesis of 2-(2-chlorophenyl)chromone-4-one via Acid-Catalyzed Cyclization
| Parameter | Value |
| Reactants | |
| 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione | 1.0 eq |
| Concentrated Sulfuric Acid | Catalytic amount |
| Solvent | |
| Glacial Acetic Acid | |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 1 hour |
| Work-up | |
| 1. Cool to room temperature | |
| 2. Pour into ice-water | |
| 3. Filter the precipitate | |
| 4. Wash with water | |
| 5. Recrystallize from ethanol | |
| Expected Yield | 90-98% |
Detailed Methodology:
-
A solution of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione (1.0 eq) in glacial acetic acid is prepared.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The mixture is heated at 100 °C for 1 hour.[8]
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate of 2-(2-chlorophenyl)chromone-4-one is collected by filtration, washed with water, and recrystallized from ethanol.
Fries Rearrangement: Synthesis of Hydroxyaryl Ketones
The Fries rearrangement is a Lewis acid-catalyzed reaction that converts a phenolic ester to a hydroxyaryl ketone.[9] This reaction can be controlled to selectively produce either the ortho or para isomer by adjusting the reaction conditions, such as temperature and solvent.[10][11] For this compound, the Fries rearrangement offers a direct route to substituted 2-hydroxybenzophenones.
Reaction Pathway:
References
- 1. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 7. ijrpc.com [ijrpc.com]
- 8. mdpi.com [mdpi.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. ajchem-a.com [ajchem-a.com]
- 11. electrochem.org [electrochem.org]
experimental protocol for 2-acetylphenyl 2-chlorobenzoate synthesis
Application Note: Synthesis of 2-Acetylphenyl 2-Chlorobenzoate
**Abstract
This document provides a detailed experimental protocol for the synthesis of this compound. This compound is synthesized via the esterification of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride. The protocol includes a comprehensive list of materials, step-by-step procedures for the reaction, purification, and characterization of the final product. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.
**Introduction
This compound is an aromatic ester with potential applications in medicinal chemistry and materials science. Its synthesis is achieved through a straightforward esterification reaction between a phenol (2-hydroxyacetophenone) and an acyl chloride (2-chlorobenzoyl chloride). The reaction is typically facilitated by a base, such as pyridine, which acts as a nucleophilic catalyst and an acid scavenger. This protocol outlines a reliable method for the preparation and purification of this compound.
Reaction Scheme
The synthesis proceeds via the following reaction: 2-Hydroxyacetophenone + 2-Chlorobenzoyl Chloride → this compound + Pyridinium Hydrochloride
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Hydroxyacetophenone | Reagent | Sigma-Aldrich |
| 2-Chlorobenzoyl Chloride | Reagent | Alfa Aesar |
| Pyridine | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | HPLC | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Methanol | ACS | J.T. Baker |
| Deionized Water | --- | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Calcium chloride drying tube
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Glassware for recrystallization
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Procedure
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyacetophenone (1.36 g, 10.0 mmol).
-
Dissolve the 2-hydroxyacetophenone in anhydrous pyridine (20 mL).
-
Cool the solution to 0 °C in an ice bath.
2. Addition of 2-Chlorobenzoyl Chloride:
-
Slowly add 2-chlorobenzoyl chloride (1.93 g, 11.0 mmol) dropwise to the stirred solution over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
3. Work-up and Extraction:
-
Pour the reaction mixture into a beaker containing crushed ice (100 g) and 5% hydrochloric acid (100 mL) with vigorous stirring.
-
A precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold methanol (10 mL).
4. Purification:
-
The crude product can be further purified by recrystallization from methanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Dry the purified product under vacuum.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClO₃[1] |
| Molecular Weight | 274.70 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks: aromatic protons (m, 8H), acetyl protons (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks: carbonyl carbons, aromatic carbons, methyl carbon |
| IR (KBr, cm⁻¹) | Expected peaks: C=O (ester), C=O (ketone), C-O, C-Cl |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and contact with skin.
-
2-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with care and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrochloric acid is corrosive. Handle with care.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis.
References
Application Notes and Protocols for 2-Acetylphenyl 2-Chlorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches indicate that 2-acetylphenyl 2-chlorobenzoate is not widely reported as a biologically active agent in medicinal chemistry. Its primary documented application is as a key synthetic intermediate in the total synthesis of other biologically active molecules, notably Frutinone A, a natural product with potent inhibitory activity against the CYP1A2 enzyme. While direct pharmacological data on this compound is scarce, the broader class of substituted phenyl benzoates has been explored for various therapeutic applications, including antimicrobial and anticancer activities. This document provides detailed protocols for the synthesis of this compound and summarizes the biological activities of structurally related compounds to offer a contextual understanding of its potential, should it be investigated as a standalone pharmacological agent.
Synthesis of this compound
The primary role of this compound in the available literature is as a precursor in a multi-step synthesis. A detailed protocol for its preparation via esterification is provided below, adapted from the synthesis of Frutinone A.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride.
Materials:
-
2'-Hydroxyacetophenone
-
2-Chlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere, add 2-chlorobenzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of Frutinone A.[1] In this synthesis, it undergoes a Baker-Venkataraman rearrangement to form a 1,3-diketone, which is a crucial step for the construction of the final coumarin scaffold.
Role in Frutinone A Synthesis
Caption: Role as an intermediate in Frutinone A synthesis.
Biological Activities of Related Phenyl Benzoates
While this compound itself lacks reported biological data, the broader class of substituted phenyl benzoates has shown promise in various medicinal chemistry contexts. The data presented here is for informational purposes to highlight the potential of this chemical class.
Quantitative Data for Related Compounds
| Compound Class | Biological Activity | Target | Quantitative Data (IC₅₀/MIC) | Reference |
| Salicylanilide Benzoates | Antimycobacterial | M. tuberculosis | MIC: 0.125–8 µM | [2] |
| Salicylanilide Benzoates | Antibacterial | S. aureus (MRSA) | MIC: ≥ 0.49 µM | [2] |
| Phenyl Benzoate Derivatives | Antioxidant | DPPH radical | IC₅₀: ~13.06 µM | [3] |
| Phenyl Benzoate Derivatives | Anti-pancreatic lipase | Pancreatic Lipase | 33.52% inhibition | [3] |
| Substituted Benzoin Benzoates | Anticancer | HCT-116, MCF-7, T47D cell lines | Varies by compound | [4] |
Note: The data in this table is for structurally related but distinct molecules and should not be extrapolated to this compound without experimental validation.
Conclusion and Future Directions
The current body of scientific literature primarily defines this compound as a useful synthetic intermediate rather than a pharmacologically active agent. The provided synthesis protocol allows for its efficient preparation. Given the diverse biological activities observed in the broader family of substituted phenyl benzoates, future research could involve the screening of this compound and its analogs for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. Such studies would be necessary to determine if this compound has any direct applications in medicinal chemistry beyond its role as a synthetic precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-acetylphenyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-acetylphenyl 2-chlorobenzoate. The described method is suitable for the determination of the compound in bulk materials and can be adapted for various research and quality control applications. The protocol includes a comprehensive experimental procedure, system suitability requirements, and method validation parameters.
Introduction
This compound is an organic ester with potential applications in chemical synthesis and pharmaceutical development. A validated analytical method is crucial for ensuring the purity, stability, and quality of this compound. This document provides a starting point for an HPLC method that can be used for its analysis. The method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique in the pharmaceutical industry.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the expected performance characteristics of this method. Note: This data is representative and should be verified during method validation.
| Validation Parameter | Expected Result |
| Retention Time (tR) | Approximately 4.5 min |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD for peak area) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interfering peaks at the retention time of the analyte |
Experimental Workflow and Validation Process
The following diagrams illustrate the general experimental workflow for the HPLC analysis and the logical steps involved in method validation.
Application Note: NMR Spectroscopic Analysis of 2-Acetylphenyl 2-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-acetylphenyl 2-chlorobenzoate. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the experimental workflow. This information is crucial for the structural elucidation and purity assessment of this compound, which is of interest in synthetic chemistry and drug discovery.
Introduction
This compound is an aromatic ester containing two substituted benzene rings. Its chemical structure is confirmed by techniques such as NMR spectroscopy, which provides detailed information about the chemical environment of each atom. ¹H NMR spectroscopy helps in identifying the number and types of protons, their connectivity, and stereochemical relationships, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Accurate NMR data is essential for confirming the identity and purity of synthesized compounds like this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar structural motifs and general principles of NMR spectroscopy.[1][2][3][4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 7.2 | Multiplet | 8H | Aromatic Protons |
| ~2.6 | Singlet | 3H | -C(O)CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~197 | Acetyl Carbonyl Carbon (-C OCH₃) |
| ~164 | Ester Carbonyl Carbon (-OC O-) |
| ~150 - 125 | Aromatic Carbons |
| ~30 | Acetyl Methyl Carbon (-COCH₃) |
Experimental Protocol
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.[5]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
3. ¹H NMR Spectrum Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
4. ¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The provided NMR data and protocols are fundamental for the unambiguous identification and characterization of this compound. Adherence to the detailed experimental procedures will ensure the acquisition of high-resolution NMR spectra, facilitating accurate structural analysis and purity assessment, which are critical steps in chemical research and drug development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-acetylphenyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-acetylphenyl 2-chlorobenzoate (C₁₅H₁₁ClO₃, M.W. 274.70 g/mol ) using mass spectrometry.[1] Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering robust and sensitive approaches for the characterization and quantification of this compound in various matrices. These protocols are designed to be adaptable for research, quality control, and drug development applications.
Introduction
This compound is an aromatic ester of significant interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in complex mixtures. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such small molecules. This application note outlines optimized protocols for GC-MS and LC-MS/MS analysis, discusses the characteristic fragmentation patterns, and provides a framework for method validation.
Data Presentation
The following table summarizes representative quantitative data that can be achieved using the described LC-MS/MS methodology. This data is illustrative of typical method performance for the quantitative analysis of small molecules and may vary based on instrumentation and matrix effects.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 10% |
| Matrix Effect (%) | 85-115% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Qualitative Analysis
This protocol is suitable for the identification and structural confirmation of this compound.
a. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.
-
If the sample matrix is complex (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove interferences.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[2]
-
Inlet: Split/splitless injector at 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan.
c. Expected Results:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 274. The characteristic fragmentation will yield prominent ions at m/z 139 and 141 (due to the chlorine isotopes) corresponding to the 2-chlorobenzoyl cation , and a fragment at m/z 111 corresponding to the loss of CO from the 2-chlorobenzoyl cation.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Quantitative Analysis
This protocol is designed for the sensitive and selective quantification of this compound in complex matrices.
a. Sample Preparation:
-
Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking the blank matrix with the stock solution to achieve a concentration range of 0.1 ng/mL to 1000 ng/mL.
-
For sample analysis, add the internal standard to the sample and perform a protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge the samples. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent.
-
LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-3.5 min: Hold at 5% A
-
3.5-4.0 min: Return to 95% A
-
4.0-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 1000 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 275.0 [M+H]⁺
-
Product Ions (m/z): 139.0 (quantifier), 111.0 (qualifier)
-
Collision energies and cone voltages should be optimized for the specific instrument.
-
Mandatory Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Proposed electron ionization fragmentation pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Acetylphenyl 2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-acetylphenyl 2-chlorobenzoate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference during experimental work.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClO₃ |
| Molecular Weight | 274.70 g/mol [1][2] |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly reported, but likely a low-melting solid |
| Boiling Point | Not explicitly reported |
| Solubility | Expected to be soluble in organic solvents like ethyl acetate, dichloromethane, and acetone; sparingly soluble in non-polar solvents like hexane; and insoluble in water. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 2-hydroxyacetophenone and 2-chlorobenzoyl chloride, the catalyst used in the esterification reaction (e.g., pyridine or triethylamine), and byproducts formed during the reaction. Hydrolysis of the product back to 2-hydroxyacetophenone and 2-chlorobenzoic acid can also occur if water is present.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.
Q3: What is a good starting point for a recrystallization solvent?
A3: A common approach for aromatic esters is to use a binary solvent system. A good starting point would be a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a less polar solvent in which it is less soluble (like hexane or heptane). Ethanol-water mixtures can also be effective.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate. The spots on the TLC plate can be visualized under UV light.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is not saturated (too much solvent).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try adding a different, less polar "anti-solvent" to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to reduce the level of supersaturation. |
| Low recovery of pure product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate eluent system (too polar or not polar enough).- Column was not packed properly (channeling). | - Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed | - Running the column dry.- Heat generated from the interaction of the solvent with the silica gel. | - Always keep the silica gel bed covered with the eluent.- Pack the column using a slurry method and allow it to equilibrate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A promising system for this type of aromatic ester is an ethyl acetate/hexane mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot chosen solvent (e.g., ethyl acetate).
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the less polar solvent (e.g., hexane) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system will give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for crystallization issues.
References
stability issues of 2-acetylphenyl 2-chlorobenzoate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-acetylphenyl 2-chlorobenzoate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in aqueous solutions. The ester linkage is prone to cleavage, yielding 2-acetylphenol and 2-chlorobenzoic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes with esterase activity in biological samples.
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions to minimize the volume added to aqueous experimental media. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Store stock solutions at -20°C or -80°C, protected from light.
Q3: What is the expected stability of this compound in common laboratory solvents?
| Solvent | Expected Stability | Recommendations |
| Anhydrous DMSO | High | Recommended for long-term storage of stock solutions. |
| Ethanol | Moderate | Can be used for intermediate dilutions, but should be used fresh. Ethanol can participate in transesterification over time. |
| Aqueous Buffers (e.g., PBS) | Low to Moderate | Stability is highly pH-dependent. The compound is more stable at acidic to neutral pH and degrades more rapidly under basic conditions. |
| Cell Culture Media | Low | The presence of water, salts, and potential esterases can lead to rapid degradation. Prepare working solutions immediately before use. |
Q4: Can I expect degradation of this compound during my cell-based assays?
A4: Yes, degradation during cell-based assays is a strong possibility. The aqueous and physiological pH (typically ~7.4) of cell culture media, combined with incubation at 37°C, can promote hydrolysis. Furthermore, cells may contain endogenous esterases that can accelerate the breakdown of the compound. It is crucial to consider the impact of potential degradation products on your experimental results.
Q5: What are the potential degradation products of this compound and are they biologically active?
A5: The primary degradation products are 2-acetylphenol and 2-chlorobenzoic acid. Both of these compounds could potentially have biological activity. Therefore, it is important to consider that the observed experimental effects may be due to the parent compound, its degradation products, or a combination thereof.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a primary indicator of compound instability.
Troubleshooting Workflow:
Technical Support Center: Synthesis of 2-Acetylphenyl 2-Chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylphenyl 2-chlorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
-
Symptom: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows primarily unreacted 2-hydroxyacetophenone.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive 2-Chlorobenzoyl Chloride: | 2-Chlorobenzoyl chloride is highly susceptible to hydrolysis. Use a fresh bottle or purify the reagent by distillation before use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base: | The base, typically pyridine or aqueous sodium hydroxide, is crucial for deprotonating the phenol and neutralizing the HCl byproduct. Ensure the correct stoichiometry of the base is used. For Schotten-Baumann conditions, a slight excess of base is often beneficial.[1] |
| Low Reaction Temperature: | While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be considered, but be mindful of potential side reactions. |
Issue 2: Presence of Significant Amounts of 2-Chlorobenzoic Acid in the Product
-
Symptom: The final product is contaminated with 2-chlorobenzoic acid, as identified by NMR or LC-MS.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of 2-Chlorobenzoyl Chloride: | Moisture in the reaction setup will lead to the formation of 2-chlorobenzoic acid.[2] Ensure all solvents and reagents are anhydrous and the reaction is protected from atmospheric moisture. |
| Ineffective Work-up: | The aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) is designed to remove acidic impurities. Ensure thorough and repeated extractions with the basic solution until the aqueous layer is no longer acidic. |
| Hydrolysis of the Ester Product: | Prolonged exposure to harsh basic or acidic conditions during work-up or purification can hydrolyze the ester product back to the starting materials. Use a mild base for the work-up and avoid unnecessarily long exposure to acidic or basic conditions. |
Issue 3: Yellow or Discolored Product
-
Symptom: The isolated product has a yellow or brownish tint, indicating the presence of impurities.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Side Reactions of 2-Hydroxyacetophenone: | Under strongly basic conditions, 2-hydroxyacetophenone can undergo self-condensation or other side reactions leading to colored impurities.[3] Ensure the base is added gradually and the reaction temperature is controlled. |
| Formation of Chalcone-type Impurities: | If there are trace aldehyde impurities present, aldol condensation reactions can occur, leading to highly colored chalcone-like byproducts.[3] Use high-purity starting materials. |
| Residual Pyridine: | If pyridine is used as the base, it can be challenging to remove completely and may impart color. Ensure thorough washing of the organic layer with dilute acid (e.g., 1M HCl) to remove all traces of pyridine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Schotten-Baumann reaction, which involves the acylation of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride in the presence of a base.[4][5] This reaction is typically performed in a two-phase system (an organic solvent and water) with a base like sodium hydroxide, or in a single organic phase with a base like pyridine.[1]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities are typically unreacted starting materials and byproducts from side reactions. A summary of common impurities is provided in the table below.
| Impurity | Source |
| 2-Hydroxyacetophenone | Unreacted starting material |
| 2-Chlorobenzoyl Chloride | Unreacted starting material |
| 2-Chlorobenzoic Acid | Hydrolysis of 2-chlorobenzoyl chloride or the final product[2] |
| Pyridine/Pyridinium Salts | Residual base from the reaction |
| Self-condensation products of 2-hydroxyacetophenone | Side reaction under basic conditions[3] |
Q3: How can I best purify the crude this compound?
A3: A standard purification protocol involves the following steps:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (to remove pyridine, if used), a saturated sodium bicarbonate solution (to remove 2-chlorobenzoic acid), and brine.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[6]
Q4: What are the expected spectroscopic data for pure this compound?
A4: While specific NMR shifts can vary slightly based on the solvent, you can expect characteristic signals for the acetyl group, and the aromatic protons of both the acetylphenyl and chlorobenzoyl moieties. For mass spectrometry, GC-MS analysis often shows major fragments at m/z 139 and 141, corresponding to the chlorine-containing benzoyl group.[7]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative procedure based on the Schotten-Baumann acylation of phenols.
Materials:
-
2-Hydroxyacetophenone
-
2-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. byjus.com [byjus.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 7. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Acetylphenyl 2-chlorobenzoate
Welcome to the technical support center for the synthesis and optimization of 2-acetylphenyl 2-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. The general workflow involves the reaction of the starting materials in the presence of a base, followed by workup and purification of the final product.
Technical Support Center: Crystallization of 2-acetylphenyl 2-chlorobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-acetylphenyl 2-chlorobenzoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not crystallizing from the solution, what should I do?
A1: If your compound fails to crystallize, it is likely due to high solubility in the chosen solvent or the solution being too dilute. Here are several steps you can take:
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Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a template for crystal growth.
-
-
Increase Concentration:
-
Evaporation: Slowly evaporate the solvent in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the solution's surface. Be cautious not to evaporate the solvent too quickly, as this can lead to the formation of an oil or amorphous solid.[1]
-
-
Reduce Temperature: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator. Slower cooling is generally preferred for obtaining better quality crystals.
-
Change Solvent System: If the above methods fail, your compound may be too soluble in the current solvent. You may need to switch to a solvent in which the compound is less soluble, or use a solvent-antisolvent system.[2]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when a concentrated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[1][3][4] Here are some remedies:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[1]
-
Use More Solvent: The concentration of the solute might be too high, causing it to precipitate out above its melting point. Add more solvent to create a more dilute solution and attempt the crystallization again.[1]
-
Change Solvents: Switch to a solvent with a lower boiling point. This can help ensure that the solution temperature drops below the compound's melting point before it becomes supersaturated.[5]
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Utilize an Antisolvent: Dissolve the compound in a "good" solvent at room temperature, and then slowly add an "antisolvent" (a solvent in which the compound is insoluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the mixture to stand undisturbed.
Q3: The crystals formed too quickly and appear to be impure. What went wrong?
A3: Rapid crystal formation often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] The goal is to allow for slow and selective crystal growth.
-
Increase Solvent Volume: The solution may be too concentrated. Re-dissolve the crystals by heating and add more solvent to decrease the level of supersaturation upon cooling. This will slow down the rate of crystallization.[1]
-
Slower Cooling: Avoid flash-cooling the solution in an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a cooler environment if necessary. Insulating the flask can promote slower cooling.
-
Choose a Different Solvent: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: What are the best solvents for crystallizing this compound?
A4: The ideal solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For an aromatic ester like this compound, a good starting point would be polar aprotic or moderately polar solvents. A rule of thumb is that solvents with functional groups similar to the compound of interest can be good solubilizers.[6][7]
It is often necessary to determine the best solvent through small-scale trials.[2] A solvent pair, consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble, can also be effective.[2]
Data Presentation
Table 1: Common Solvents for Crystallization of Aromatic Esters
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar Protic | 78, 65, 82 | Good for moderately polar compounds. Can sometimes lead to transesterification if heated for prolonged periods with a catalyst. |
| Esters | Ethyl acetate | Moderately Polar | 77 | Often a good choice for other esters due to the "like dissolves like" principle.[6][7] |
| Ketones | Acetone | Polar Aprotic | 56 | A strong solvent, may need to be paired with an antisolvent. Its low boiling point can be advantageous.[5] |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | Nonpolar | 111, 69, 81 | Useful as antisolvents or for less polar compounds. Toluene can sometimes lead to good crystal formation for aromatic compounds.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Polar | 35, 66 | Often used in solvent pairs. Diethyl ether is very volatile. |
| Halogenated | Dichloromethane (DCM) | Moderately Polar | 40 | A good solvent for many organic compounds, but its volatility can sometimes lead to rapid crystallization. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Solvent Selection: Choose a suitable solvent from Table 1. Test the solubility of a small amount of your compound in a few candidate solvents. A good solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
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Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point. Avoid adding a large excess of solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Solvent-Antisolvent Recrystallization
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Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
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Addition of Antisolvent: Slowly add an "antisolvent" (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (persistent turbidity).
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Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly.
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Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Degradation of 2-Acetylphenyl 2-Chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of 2-acetylphenyl 2-chlorobenzoate degradation.
Overview of Degradation Pathways
The initial and most critical step is the cleavage of the ester linkage, a reaction that can be catalyzed by acids, bases, or enzymes.[1][2][3][4] Following hydrolysis, the resulting 2-chlorobenzoic acid can be degraded by microorganisms. This process often begins with the conversion of 2-chlorobenzoate to catechol, which then undergoes ring cleavage.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
A1: The primary degradation products expected from the hydrolysis of this compound are 2-acetylphenol and 2-chlorobenzoic acid. This is based on the common mechanism of ester hydrolysis.[2][4]
Q2: What analytical techniques are suitable for monitoring the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective for separating and identifying the parent compound and its degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Q3: What are the typical mechanisms for the microbial degradation of the 2-chlorobenzoic acid intermediate?
A3: The microbial degradation of 2-chlorobenzoic acid generally proceeds via an aerobic pathway initiated by a dioxygenase enzyme.[5][8] This enzyme catalyzes the hydroxylation of the aromatic ring to form a catechol intermediate.[6] Subsequently, the catechol ring is cleaved, either through an ortho or meta cleavage pathway, leading to aliphatic acids that can enter central metabolic pathways.[5][8]
Q4: Can this compound be degraded anaerobically?
A4: While aerobic degradation of chlorobenzoates is more commonly studied, anaerobic degradation is also possible.[8] Under anaerobic conditions, the degradation of benzoate compounds can be initiated by the activation of the molecule to benzoyl-CoA, followed by ring reduction.[9][10]
Q5: Are there any known dead-end metabolites in the degradation of related compounds?
A5: In the degradation of 2-chlorobenzoate by some bacterial strains, 2,3-dihydroxybenzoate has been identified as a dead-end metabolite, meaning it is not further degraded by the organism.[5] It is important to monitor for the accumulation of such metabolites in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound degradation.
Issue 1: Incomplete or Slow Ester Hydrolysis
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The rate of both acid- and base-catalyzed hydrolysis is pH-dependent. Ensure the pH of your reaction medium is optimal for the desired catalytic mechanism. For base-catalyzed hydrolysis (saponification), a higher pH is generally more effective.[3][4] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates, especially if the ester has low solubility in an aqueous medium. Consider using a co-solvent like ethanol or THF to improve solubility. However, be aware that alcoholic solvents can lead to transesterification as a side reaction.[11] |
| Insufficient Temperature | Hydrolysis reactions may be slow at room temperature. Heating the reaction mixture under reflux can increase the reaction rate.[4] |
| Enzyme Inhibition | If using an enzymatic approach, the presence of inhibitors in your sample matrix could be affecting the enzyme's activity. Consider a sample clean-up step prior to the enzymatic assay. |
Issue 2: Difficulty in Identifying Degradation Products
| Potential Cause | Troubleshooting Step |
| Low Concentration of Products | The degradation products may be present at concentrations below the detection limit of your analytical instrument. Concentrate your sample before analysis or use a more sensitive detector. |
| Co-elution of Peaks in Chromatography | The degradation products may have similar retention times to other components in your sample matrix. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, or column chemistry.[7] |
| Unexpected Degradation Pathways | The degradation may be proceeding through an unexpected pathway, leading to unanticipated products. Utilize a non-targeted screening approach with high-resolution mass spectrometry to identify unknown metabolites. |
Issue 3: Microbial Degradation is Not Occurring
| Potential Cause | Troubleshooting Step |
| Toxicity of the Compound | High concentrations of this compound or its degradation products may be toxic to the microorganisms. Test a range of substrate concentrations to find a non-inhibitory level. |
| Lack of Necessary Enzymes | The microbial consortium you are using may not possess the necessary enzymes for the degradation of this specific compound. Consider using an enriched culture from a contaminated site or a known degrading strain.[12][13] |
| Suboptimal Growth Conditions | Ensure that the temperature, pH, and nutrient concentrations in your culture medium are optimal for the growth and metabolic activity of the microorganisms.[14] |
Quantitative Data
The following table summarizes the biodegradation rates of various chlorobenzoic acid compounds by the bacterium Aeromonas hydrophila, which can serve as a reference for expected degradation rates of the 2-chlorobenzoic acid intermediate.[15]
| Compound | Biodegradation Rate (µM/hr) |
| 4-Chlorobenzoic acid | 5 |
| 3,4-Dichlorobenzoic acid | 15.5 |
| 2-Chlorobenzoic acid | 41 |
| 3-Chlorobenzoic acid | 65 |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
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Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., ethanol).
-
Reaction Setup: In a round-bottom flask, add the ester solution to an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The final reaction mixture may consist of a 1:1 ratio of the organic solvent and aqueous base.[11]
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Hydrolysis: Heat the mixture under reflux for a specified period (e.g., 1-2 hours).
-
Workup: After cooling, neutralize the reaction mixture with a suitable acid (e.g., HCl).
-
Extraction: Extract the organic products with an appropriate solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted products using HPLC or GC-MS to identify and quantify the parent compound and its degradation products.
Protocol 2: Microbial Degradation of 2-Chlorobenzoic Acid
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Culture Preparation: Inoculate a suitable microbial culture (e.g., Pseudomonas cepacia) into a minimal salts medium.[5]
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Substrate Addition: Add 2-chlorobenzoic acid as the sole carbon source to the culture at a non-toxic concentration.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C with shaking).
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Sampling: Collect samples at regular time intervals.
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Analysis:
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Monitor the disappearance of the parent compound using HPLC.
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Measure the release of chloride ions using a chloride-specific electrode or colorimetric assay.
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Identify intermediate metabolites by LC-MS/MS.
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Monitor cell growth by measuring the optical density at 600 nm (OD600).[15]
-
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: General experimental workflow for studying ester degradation.
References
- 1. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Degradation of 2-chlorobenzoate by Pseudomonas cepacia 2CBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. jbarbiomed.com [jbarbiomed.com]
- 9. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jbarbiomed.com [jbarbiomed.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acetylphenyl 2-Chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylphenyl 2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the esterification of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involve using a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Q2: What are the common side reactions I should be aware of during this synthesis?
The two most common side reactions are the Fries rearrangement of the ester product and the hydrolysis of the starting materials or the product.
Q3: What is the Fries rearrangement and why is it a problem?
The Fries rearrangement is a reaction of aryl esters, like this compound, that is typically catalyzed by Lewis acids or strong protic acids. It involves the migration of the acyl group (2-chlorobenzoyl) from the ester oxygen to the aromatic ring of the phenol, resulting in the formation of ortho- and para-hydroxyaryl ketones as byproducts. This reduces the yield of the desired ester and complicates the purification process.
Q4: How can I minimize the Fries rearrangement?
To minimize the Fries rearrangement, it is crucial to:
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Avoid Lewis acid catalysts: Do not use catalysts such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃).
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Control the temperature: Perform the reaction at or below room temperature. Higher temperatures tend to favor the Fries rearrangement.
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Use a suitable base: Employ a non-Lewis acidic base like pyridine or an aqueous solution of sodium hydroxide to neutralize the HCl generated during the reaction.
Q5: What causes hydrolysis and how can it be prevented?
Hydrolysis can occur with both the starting material, 2-chlorobenzoyl chloride, and the final product, this compound, in the presence of water. 2-chlorobenzoyl chloride is particularly sensitive to moisture and will hydrolyze to 2-chlorobenzoic acid.
To prevent hydrolysis:
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Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Proper storage of reagents: Store 2-chlorobenzoyl chloride in a desiccator or under an inert atmosphere.
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Control reaction conditions: When using aqueous base (Schotten-Baumann conditions), the reaction is typically performed in a two-phase system (e.g., an organic solvent and water). The 2-chlorobenzoyl chloride remains primarily in the organic layer, minimizing its contact with water and thus reducing hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of the desired product | 1. Inactive 2-chlorobenzoyl chloride due to hydrolysis. 2. Insufficient base to neutralize HCl byproduct. 3. Reaction temperature is too low. | 1. Use fresh or properly stored 2-chlorobenzoyl chloride. 2. Ensure at least a stoichiometric amount of base (e.g., pyridine or NaOH) is used. 3. While high temperatures should be avoided, ensure the reaction is proceeding at a reasonable rate (e.g., room temperature). |
| Presence of significant amounts of Fries rearrangement byproducts (hydroxyaryl ketones) | 1. Contamination with Lewis acids. 2. Reaction temperature was too high. | 1. Ensure all glassware and reagents are free from Lewis acid contamination. 2. Maintain the reaction temperature at or below 25°C. Use an ice bath if the reaction is exothermic. |
| Presence of 2-chlorobenzoic acid in the product mixture | 1. Hydrolysis of 2-chlorobenzoyl chloride before or during the reaction. 2. Hydrolysis of the final ester product during workup or purification. | 1. Use anhydrous solvents and handle 2-chlorobenzoyl chloride under dry conditions. 2. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any 2-chlorobenzoic acid. |
| Difficult purification of the final product | 1. Presence of multiple byproducts. 2. Similar polarities of the product and impurities. | 1. Optimize the reaction conditions to minimize side reactions. 2. Use a combination of purification techniques. First, wash the crude product to remove acidic and basic impurities. Then, perform recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If necessary, use column chromatography on silica gel. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
This protocol is adapted from the synthesis of similar aryl esters and is designed to minimize side reactions.
Materials:
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2-Hydroxyacetophenone
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2-Chlorobenzoyl chloride
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Pyridine (anhydrous) or 10% aqueous Sodium Hydroxide
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Dichloromethane (or another suitable organic solvent)
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5% Hydrochloric acid solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethanol (for recrystallization)
Procedure:
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In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in either anhydrous pyridine (if used as base and solvent) or an organic solvent like dichloromethane.
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Cool the mixture in an ice bath.
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Slowly add 2-chlorobenzoyl chloride (1.1 eq) to the cooled solution while stirring.
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If using aqueous NaOH, add it dropwise concurrently with the 2-chlorobenzoyl chloride, keeping the reaction mixture cool. If using pyridine, it will act as the base.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup:
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If pyridine was used, dilute the reaction mixture with the organic solvent and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove any 2-chlorobenzoic acid), and brine.
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If aqueous NaOH was used, separate the organic layer and wash it with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
| Expected Yield Data (based on similar reactions) | |
| Reaction Conditions | Expected Yield |
| Schotten-Baumann (Pyridine, 25°C, 1-2h) | ~80-90% |
| High Temperature (>100°C) with Lewis Acid | Lower yield of desired product, significant Fries rearrangement byproducts |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A troubleshooting decision-making flow chart.
Technical Support Center: Enhancing the Solubility of 2-Acetylphenyl 2-chlorobenzoate for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-acetylphenyl 2-chlorobenzoate for experimental assays. Given its lipophilic nature, achieving and maintaining a desired concentration in aqueous assay buffers can be a significant hurdle. This guide offers practical solutions and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic compound with an estimated XLogP3 of 3.6, indicating poor water solubility.[1] It is generally soluble in organic solvents but has limited solubility in aqueous solutions.[2] For biological assays, it is common to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds.[3] Here are several strategies to mitigate this:
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Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing or mixing.[4]
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent effects on your experiment, but high enough to maintain solubility. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[4]
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Use of Co-solvents: Incorporating a water-miscible co-solvent can help to increase the solubility of the compound in the final assay medium.[5]
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Employ Surfactants: Surfactants can aid in solubilizing lipophilic compounds by forming micelles that encapsulate the drug molecules.[5]
Q3: What are some suitable organic solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[6] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and tolerance of your assay system.
Q4: Can heating or sonication be used to improve the solubility of this compound?
A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of your compound in the chosen solvent. However, it is crucial to ensure that this compound is thermally stable and does not degrade under the conditions used. Always start with a small amount of your compound to test for stability before proceeding with your entire sample.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: The compound does not fully dissolve in the initial organic solvent (e.g., DMSO).
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Increase the volume of the solvent to lower the concentration of the compound. |
| Low temperature | Gently warm the solution in a water bath. Ensure the temperature is not high enough to cause degradation. |
| Compound has formed aggregates | Use a sonicator to break up any aggregates and facilitate dissolution. |
| Solvent purity issues | Use a fresh, anhydrous grade of the solvent. DMSO, for example, is hygroscopic and absorbed water can reduce its solvating power for some compounds. |
Problem 2: The compound precipitates out of the aqueous assay buffer over time.
| Possible Cause | Suggested Solution |
| Supersaturated solution | The final concentration in the aqueous buffer is above the solubility limit. It may be necessary to work at a lower concentration. |
| Temperature fluctuations | Ensure the assay is performed at a constant temperature, as solubility can be temperature-dependent. |
| Interaction with buffer components | Evaluate the components of your assay buffer. Some salts or proteins may decrease the solubility of the compound. Consider using a different buffer system. |
Quantitative Data on Solubility (Illustrative)
| Solvent | Expected Solubility Range (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Similar to water, low solubility is expected. |
| Ethanol | 10 - 50 | Moderately soluble. |
| Methanol | 5 - 20 | Soluble. |
| Dimethyl Sulfoxide (DMSO) | > 100 | High solubility, suitable for stock solutions. |
| Dimethylformamide (DMF) | > 100 | High solubility, another option for stock solutions. |
Note: This data is illustrative and based on the general properties of lipophilic aromatic esters. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
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Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm it.
-
Stock Solution Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilution into Aqueous Buffer: For the working solution, perform a stepwise dilution. First, make an intermediate dilution in DMSO if necessary. Then, add the final DMSO stock dropwise to the pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.
Protocol 2: Using Co-solvents to Enhance Aqueous Solubility
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Prepare Co-solvent Mixture: Prepare a mixture of your aqueous assay buffer and a water-miscible organic co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). A common starting point is a 90:10 or 80:20 ratio of buffer to co-solvent.
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Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
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Dilution: Add the DMSO stock solution to the co-solvent/buffer mixture while vortexing. The presence of the co-solvent in the final solution can help maintain the solubility of the compound.
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Optimization: The type and concentration of the co-solvent may need to be optimized for your specific assay to ensure it does not interfere with the experimental results.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for enhancing compound solubility.
References
- 1. This compound | C15H11ClO3 | CID 587399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Acetylphenyl 2-Chlorobenzoate and Structurally Related Compounds for Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-acetylphenyl 2-chlorobenzoate and its structurally similar analogs. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on closely related compounds to infer potential biological activities and mechanisms of action. The information is intended to guide further research and drug discovery efforts.
Chemical Structures and Properties
The compounds under comparison share a common 2-acetylphenyl ester scaffold, with variations in the substitution pattern of the benzoate ring and the acetylphenyl moiety. These structural modifications can significantly influence their physicochemical properties and biological activities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₅H₁₁ClO₃ | 274.70[1] | |
| 2-Acetylphenyl 4-chlorobenzoate | C₁₅H₁₁ClO₃ | 274.70 | |
| (2-Acetyl-4-methylphenyl) 2-chlorobenzoate | C₁₆H₁₃ClO₃ | 288.72 | |
| 2-Acetylphenyl benzoate | C₁₅H₁₂O₃ | 240.25 |
Potential Biological Activities: A Comparative Outlook
Based on structure-activity relationship (SAR) studies of related compound classes, this compound and its analogs are hypothesized to possess anti-inflammatory and antifungal properties.
Anti-inflammatory Activity
Substituted benzoyl phenyl benzoates have been investigated as potential anti-inflammatory agents. The mechanism of action for similar compounds has been linked to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and phospholipase A2 (PLA2).
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the arachidonic acid pathway by the target compounds.
While no direct experimental data is available for the target compounds, a study on substituted dibenzoyl phenols, which can be synthesized from benzoyl phenyl benzoates, demonstrated potent anti-inflammatory activity. For instance, certain dibenzoyl phenol derivatives showed more potent activity than standard drugs in in-vivo models. This suggests that the core scaffold of these compounds is promising for anti-inflammatory drug development.
Antifungal Activity
The structural features of 2-acetylphenyl esters, particularly the presence of a halogenated aromatic ring, are often associated with antimicrobial activity. Studies on other acetophenone and benzoyl derivatives have shown promising antifungal effects. The mechanism of antifungal action for related compounds is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Illustrative Antifungal Screening Workflow
Caption: A generalized workflow for determining the antifungal activity of test compounds.
A study on 2-acetylphenyl pentafluorobenzoate and its tetrafluoro analog has reported in-vitro antibacterial and antifungal activity, lending support to the potential of halogenated 2-acetylphenyl esters as antimicrobial agents. The degree of halogenation and the position of the halogen on the benzoate ring are expected to be critical determinants of antifungal potency.
Experimental Protocols
For researchers interested in validating the hypothesized biological activities of this compound and its analogs, the following established experimental protocols are recommended.
In-Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Protocol:
-
Preparation of Reagents:
-
Test compounds and standard drug (e.g., Diclofenac sodium) solutions at various concentrations (e.g., 100-500 µg/mL).
-
1% aqueous solution of bovine serum albumin (BSA).
-
Phosphate buffered saline (PBS, pH 6.4).
-
-
Assay Procedure:
-
To 0.5 mL of the test/standard solution, add 0.5 mL of 1% BSA solution.
-
The mixture is incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
In-Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
Protocol:
-
Preparation of Inoculum:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium.
-
A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the fungal suspension.
-
Positive (fungus without test compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Conclusion
While direct comparative data remains elusive, the analysis of structurally related compounds strongly suggests that this compound and its analogs are promising candidates for further investigation as anti-inflammatory and antifungal agents. The provided experimental protocols offer a framework for researchers to systematically evaluate these compounds and elucidate their therapeutic potential. Future studies should focus on synthesizing these compounds and performing head-to-head comparisons of their biological activities to establish clear structure-activity relationships.
References
A Comparative Guide to 2-acetylphenyl 2-chlorobenzoate and Other Benzoyl Esters for Researchers and Drug Development Professionals
An In-Depth Analysis of Benzoyl Esters: Evaluating Anti-Inflammatory and UV-Absorbing Properties
In the landscape of pharmaceutical and cosmetic research, benzoyl esters represent a versatile class of organic compounds with a wide array of biological activities. This guide provides a comparative analysis of 2-acetylphenyl 2-chlorobenzoate against other relevant benzoyl esters, with a focus on their potential as anti-inflammatory agents and ultraviolet (UV) light absorbers. This objective comparison is supported by a review of existing, albeit limited, data on related compounds and outlines the requisite experimental protocols for a thorough evaluation.
Chemical Structures at a Glance
A fundamental understanding of the chemical structures is crucial for interpreting the structure-activity relationships of these compounds.
-
This compound: This molecule features a 2-chlorobenzoyl group esterified with a 2-acetylphenol. The presence of the ortho-acetyl group on the phenyl ring and a chlorine atom on the benzoyl moiety are key structural characteristics.
-
2-acetylphenyl benzoate: A closely related analog lacking the chlorine substitution on the benzoyl group.
-
Salicylates (e.g., Methyl Salicylate): These are esters of salicylic acid, which possess a hydroxyl group ortho to the carboxylate. They are well-known for their anti-inflammatory properties.
-
Benzocaine: The ethyl ester of 4-aminobenzoic acid, widely used as a topical local anesthetic.
Comparative Performance Analysis
Anti-Inflammatory Activity
The anti-inflammatory potential of benzoyl esters is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Table 1: Comparative Anti-Inflammatory Activity of Benzoyl Esters (Hypothetical Data)
| Compound | Target Enzyme | IC₅₀ (µM) | In Vivo Efficacy (% Inhibition of Edema) |
| This compound | COX-2 | Data not available | Data not available |
| 2-acetylphenyl benzoate | COX-2 | Data not available | Data not available |
| Indomethacin (Reference) | COX-1/COX-2 | 0.1 | 75% at 10 mg/kg |
| Celecoxib (Reference) | COX-2 | 0.04 | 80% at 10 mg/kg |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Ultraviolet (UV) Absorption
The aromatic rings in benzoyl esters enable them to absorb UV radiation, making them potential candidates for use as UV filters in sunscreens and other photoprotective formulations.
Table 2: Comparative UV-Absorbing Properties of Benzoyl Esters (Hypothetical Data)
| Compound | λmax (nm) | Molar Absorptivity (ε) | UV Protection Range |
| This compound | Data not available | Data not available | Data not available |
| 2-acetylphenyl benzoate | ~310 | Data not available | UVA/UVB |
| Oxybenzone (Reference) | ~288, ~325 | ~15,000, ~9,000 | UVA/UVB |
λmax is the wavelength at which the compound shows maximum absorbance.
Experimental Protocols
To generate the comparative data presented above, the following detailed experimental methodologies are recommended.
In Vitro Anti-Inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes.
-
Protocol:
-
Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Principle: This assay determines the inhibitory effect of a compound on the 5-LOX-catalyzed oxygenation of linoleic acid or arachidonic acid.
-
Protocol:
-
Purified 5-LOX from a suitable source (e.g., potato tubers or recombinant human) is pre-incubated with the test compound.
-
The substrate (linoleic acid or arachidonic acid) is added to start the reaction.
-
The formation of the conjugated diene product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
The IC₅₀ value is determined from the dose-response curve.
-
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Protocol:
-
Wistar rats are fasted overnight.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
UV Absorption Spectroscopy
-
Principle: This technique measures the amount of UV radiation absorbed by a compound at different wavelengths.
-
Protocol:
-
A solution of the test compound in a suitable solvent (e.g., ethanol or cyclohexane) of a known concentration is prepared.
-
The UV-Vis spectrum is recorded using a spectrophotometer over a wavelength range of 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined.
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Signaling Pathway Visualizations
The anti-inflammatory effects of many benzoyl esters are mediated through the inhibition of the cyclooxygenase and lipoxygenase pathways, which are central to the inflammatory response.
Caption: Cyclooxygenase (COX) pathway and the inhibitory action of benzoyl esters.
Caption: Lipoxygenase (LOX) pathway and the inhibitory action of benzoyl esters.
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation and comparison of benzoyl esters.
A Comparative Guide to the Synthesis of 2-Acetylphenyl 2-Chlorobenzoate
This guide provides a comparative analysis of common synthetic methodologies for the preparation of 2-acetylphenyl 2-chlorobenzoate, a valuable intermediate in pharmaceutical and fine chemical research. The following sections detail the experimental protocols for the most prevalent synthesis routes, present a comparative analysis of their performance, and visualize the underlying chemical transformations and workflows.
Introduction
This compound is an aromatic ester typically synthesized through the esterification of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction, a classic nucleophilic acyl substitution, can be accomplished under various conditions, primarily differing in the choice of base and solvent. This guide will focus on two prominent and effective methods: pyridine-catalyzed acylation and triethylamine-catalyzed acylation in an inert solvent.
Comparative Data of Synthesis Methods
The selection of a particular synthetic route often depends on a variety of factors including reaction yield, purity of the final product, reaction time, and the cost and handling of reagents. The following table summarizes the key quantitative and qualitative differences between the two primary methods for synthesizing this compound.
| Parameter | Method 1: Pyridine-Catalyzed Acylation | Method 2: Triethylamine-Catalyzed Acylation in Dichloromethane (DCM) |
| Typical Yield | 85-95% | 80-90% |
| Product Purity | High | Good to High (may require further purification) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Solvent | Pyridine (acts as solvent and catalyst) | Dichloromethane (DCM) or other inert solvents |
| Base | Pyridine | Triethylamine |
| Reagent Cost | Moderate (Pyridine can be costly) | Lower (Triethylamine and DCM are common, less expensive solvents) |
| Work-up Procedure | More involved (removal of pyridine) | Simpler (aqueous washes) |
| Safety Considerations | Pyridine is toxic and has a strong odor. | Dichloromethane is a suspected carcinogen. Triethylamine is corrosive. |
Experimental Protocols
Method 1: Pyridine-Catalyzed Acylation
This method utilizes pyridine as both the solvent and the base. Pyridine activates the acyl chloride and neutralizes the hydrochloric acid byproduct.
Materials:
-
2-hydroxyacetophenone
-
2-chlorobenzoyl chloride
-
Pyridine
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Triethylamine-Catalyzed Acylation in Dichloromethane (DCM)
This procedure employs a non-nucleophilic base, triethylamine, in an inert solvent, dichloromethane.
Materials:
-
2-hydroxyacetophenone
-
2-chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-hydroxyacetophenone (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the flask.
-
Stir the reaction at room temperature for 3-6 hours, monitoring its progress by TLC.
-
After the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Recrystallize the resulting solid from an appropriate solvent to obtain the purified product.
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflows.
Caption: General reaction for the synthesis of this compound.
Caption: Comparative experimental workflows for synthesis methods.
Conclusion
Both pyridine-catalyzed and triethylamine-catalyzed acylation are effective for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher. For higher yields and potentially higher initial purity, the pyridine-based method may be preferable, provided the more rigorous work-up and the handling of pyridine are not significant deterrents. For a more cost-effective and simpler work-up procedure, the triethylamine/DCM method presents a strong alternative, though it may necessitate more careful purification of the final product. Researchers should select the method that best aligns with their laboratory capabilities, budget, and desired scale of synthesis.
A Comparative Guide to the Spectroscopic Data Validation of 2-acetylphenyl 2-chlorobenzoate
This guide provides a comprehensive validation of the spectroscopic data for 2-acetylphenyl 2-chlorobenzoate, alongside a comparison with its structural isomer, 2-acetylphenyl 4-chlorobenzoate, and a related compound, phenyl 2-chlorobenzoate. The objective is to offer researchers, scientists, and drug development professionals a detailed reference for authenticating the identity and purity of this compound through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its comparative counterparts. This allows for a clear differentiation based on their unique spectral fingerprints.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Acetyl Protons (CH₃) | Aromatic Protons |
| This compound | ~2.5 (s) | ~7.2 - 8.2 (m) |
| 2-acetylphenyl 4-chlorobenzoate | ~2.6 (s) | ~7.3 - 8.1 (m) |
| Phenyl 2-chlorobenzoate | - | ~7.2 - 8.0 (m) |
Note: Data for this compound is predicted based on spectral databases and may vary from experimental values.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Acetyl Carbonyl (C=O) | Ester Carbonyl (C=O) | Aromatic Carbons | Acetyl Methyl (CH₃) |
| This compound | ~198 | ~164 | ~124 - 150 | ~30 |
| 2-acetylphenyl 4-chlorobenzoate | ~197 | ~165 | ~122 - 150 | ~30 |
| Phenyl 2-chlorobenzoate | - | ~165 | ~122 - 151 | - |
Note: Data for this compound is predicted based on spectral databases and may vary from experimental values.
IR Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Acetyl) | C=O Stretch (Ester) | C-O Stretch (Ester) | C-Cl Stretch |
| This compound | ~1690 | ~1740 | ~1270 | ~750 |
| 2-acetylphenyl 4-chlorobenzoate | ~1685 | ~1735 | ~1265 | ~850 |
| Phenyl 2-chlorobenzoate | - | ~1730 | ~1260 | ~750 |
Note: Data for this compound is predicted based on spectral databases and may vary from experimental values.
Mass Spectrometry Data
Table 4: Mass Spectrometry m/z Values
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 274/276 | 139/141 (chlorobenzoyl cation), 121 (acetylphenyl cation)[1] |
| 2-acetylphenyl 4-chlorobenzoate | 274/276 | 139/141 (chlorobenzoyl cation), 121 (acetylphenyl cation)[2] |
| Phenyl 2-chlorobenzoate | 232/234 | 139/141 (chlorobenzoyl cation), 94 (phenoxy cation) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible and high-quality data acquisition.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.
-
Obtain a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A relaxation delay of 2 seconds and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Spectroscopic Data Validation Workflow
The following diagram illustrates a logical workflow for the validation of spectroscopic data for a known compound like this compound.
Caption: A flowchart illustrating the systematic process of validating the chemical structure and purity of a compound using multiple spectroscopic techniques.
References
Comparative Analysis of Structure-Activity Relationships: A Guide for Researchers in Drug Development
A notable gap in current research is the absence of specific structure-activity relationship (SAR) studies for 2-acetylphenyl 2-chlorobenzoate and its direct analogs. However, by examining structurally related heterocyclic compounds with known biological activities, researchers can glean valuable insights applicable to the rational design of novel therapeutic agents. This guide provides a comparative analysis of the SAR of benzothiazole, benzoxazole, and pyrazole derivatives, focusing on their anti-inflammatory and anticancer properties, supported by experimental data and detailed protocols.
Executive Summary
While direct SAR data for this compound analogs is unavailable in the current body of scientific literature, this guide leverages data from analogous heterocyclic scaffolds to inform future research. Benzothiazole, benzoxazole, and pyrazole cores are prevalent in a multitude of biologically active compounds. Understanding how structural modifications to these core motifs influence their anti-inflammatory and anticancer activities can provide a foundational framework for the prospective design and synthesis of novel derivatives, potentially including analogs of this compound. This guide synthesizes key SAR findings, presents quantitative data from relevant studies, and details essential experimental protocols to facilitate further investigation.
Comparative Structure-Activity Relationships
The biological activity of heterocyclic compounds is intricately linked to the nature and position of their substituents. Below is a comparative overview of the SAR for benzothiazole, benzoxazole, and pyrazole derivatives.
Benzothiazole Analogs
Benzothiazole, a bicyclic scaffold containing a benzene ring fused to a thiazole ring, is a versatile pharmacophore.[1][2] Substitutions at various positions on the benzothiazole nucleus significantly impact its pharmacological profile.[1][3]
-
Anti-inflammatory Activity: The anti-inflammatory potential of benzothiazole derivatives is well-documented.[4] Amidation of the 2-amino group and the incorporation of a phenylsulfonamido group have been shown to yield compounds with potent anti-inflammatory effects, comparable to the standard drug diclofenac.[4] Furthermore, the presence of a hydrazine group at the second position has been associated with anti-inflammatory activity.[1] The substitution pattern on the benzene ring also plays a crucial role; for instance, a chloro group at the 4th position can confer antibacterial and antifungal properties.[1]
-
Anticancer Activity: Benzothiazole derivatives have emerged as promising anticancer agents.[2][5] Group-based Quantitative Structure-Activity Relationship (GQSAR) studies have revealed that modifications at the R1 and R2 positions are critical for anticancer potency.[5][6] For instance, the introduction of hydrophilic groups at certain positions can enhance activity, while lipophilic groups at the R2 amino position may also be beneficial.[5][6] Specific substitutions on the phenyl ring at the 2-position are also known to influence anticancer, anti-tuberculosis, and anticonvulsant activities.[1]
Benzoxazole Analogs
Benzoxazole, a bioisostere of benzothiazole where the sulfur atom is replaced by an oxygen atom, also serves as a core for various bioactive molecules.[7]
-
Anti-inflammatory Activity: The benzoxazole scaffold has been investigated for its anti-inflammatory properties. SAR analysis has indicated that electron-withdrawing substituents like bromine and trifluoromethyl groups can significantly enhance the inhibitory activity against certain enzymes.[8]
-
Anticancer Activity: A number of benzoxazole derivatives have demonstrated significant anticancer potential.[9][10][11][12] For example, analogs of the anticancer prodrug Phortress, where the benzothiazole core was replaced with a benzoxazole ring, have shown attractive anticancer effects against various carcinoma cell lines.[10] Docking studies suggest that these compounds may act by inducing CYP1A1 enzyme expression, similar to the mechanism of Phortress.[10] The presence of long-chain piperazines attached to the benzoxazole nucleus has also been linked to anticancer efficacy.[11]
Pyrazole Analogs
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]
-
Anti-inflammatory Activity (COX Inhibition): The SAR of pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors is well-established.[13][14][15][16][17] The presence of a 1,5-diarylpyrazole moiety is a common feature in many potent and selective COX-2 inhibitors.[15][16] The nature of the substituents on the aryl rings significantly influences both potency and selectivity. For example, a methoxy or fluorine group at the para-position of the N-3 phenyl ring can improve COX-2 selectivity and potency.[17] The linkage of a urea group to the diarylpyrazole scaffold via a three-methylene linker has also been shown to yield dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH) with enhanced anti-allodynic activity.[15][16]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative benzothiazole, benzoxazole, and pyrazole analogs from the cited literature.
Table 1: Anti-inflammatory Activity of Benzothiazole Analogs
| Compound | Structure | In Vivo Model | Edema Inhibition (%) | Reference |
| 17i | Proline derivative of benzothiazole | Carrageenan-induced paw edema | > Indomethacin | [4] |
| Amide Derivative | 2-Amido-phenylsulfonamido benzothiazole | Not Specified | 94.45 | [4] |
Table 2: Anticancer Activity of Benzoxazole Analogs
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| 3m | Phortress analog | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [10] |
| 3n | Phortress analog | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [10] |
Table 3: COX-2 Inhibitory Activity of Pyrazole Analogs
| Compound | Structure | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| PYZ3 | Diaryl heterocycle with pyrazole core | 0.011 | Not selective | [13] |
| PYZ4 | Modified PYZ3 | - | Manifold increase in selectivity | [13] |
| PYZ16 | 1,5-diarylpyrazole derivative | 0.52 | 10.73 | [13] |
| PYZ28 | Pyrazoline derivative | 0.26 | >192.3 | [13] |
| Celecoxib (Reference) | - | 0.78 | 9.51 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing anti-inflammatory and anticancer activities.
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[18][19][20][21][22]
Principle: The assay measures the peroxidase activity of COX enzymes. The inhibition is determined by monitoring the reduction in the formation of prostaglandin E2 (PGE2) or other prostanoids from the substrate, arachidonic acid.[19][20]
General Procedure:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and L-epinephrine is prepared.[19]
-
Incubation: The enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) at 37°C for a defined period (e.g., 10 minutes).[19]
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[19]
-
Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding an acid (e.g., 2.0 M HCl).[19]
-
Quantification: The amount of PGE2 produced is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS) or fluorometric kits.[19][21]
-
Data Analysis: The percent inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of a vehicle control. IC50 values are determined by testing a range of inhibitor concentrations.[19]
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents.[23][24][25]
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]
General Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[26]
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the logical connections between the studied compounds and their biological targets, the following diagrams are provided.
References
- 1. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.ijresm.com [journal.ijresm.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. COX Inhibition Assay. [bio-protocol.org]
- 21. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of 2-Acetylphenyl 2-Chlorobenzoate Synthesis
This guide provides a comparative analysis of the synthesis of 2-acetylphenyl 2-chlorobenzoate and its alternatives for researchers, scientists, and drug development professionals. Due to limited published data on the specific experimental reproducibility of this compound, this guide establishes a baseline for comparison by examining the synthesis of structurally similar phenyl benzoates. The data presented is aggregated from studies on related compounds to provide a predictive framework for experimental outcomes.
Comparison of Synthetic Routes and Performance
The synthesis of aryl esters like this compound and its analogs typically proceeds via esterification reactions. The choice of reagents and reaction conditions can significantly impact yield, purity, and overall reproducibility. Below is a comparison of common synthetic methods with expected performance metrics based on published data for similar compounds.
| Method | Reactants | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | 2-Hydroxyacetophenone, 2-Chlorobenzoyl chloride, Aqueous base (e.g., NaOH) | 75-90 | >95 (after recrystallization) | High yield, relatively fast reaction | Requires handling of acid chlorides, potential for side reactions |
| Steglich Esterification | 2-Hydroxyacetophenone, 2-Chlorobenzoic acid, DCC, DMAP | 70-85 | >98 (after chromatography) | Mild reaction conditions, high purity | DCC is a known allergen, formation of DCU byproduct can complicate purification |
| Microwave-Assisted Synthesis | 2-Hydroxyacetophenone, 2-Chlorobenzoic acid, Acid catalyst (e.g., H₂SO₄) | 80-95 | >95 (after purification) | Rapid reaction times, often higher yields | Requires specialized microwave reactor equipment |
| Transesterification | Methyl 2-chlorobenzoate, 2-Hydroxyacetophenone, Catalyst (e.g., NaOCH₃) | 60-80 | >90 (after distillation/purification) | Useful when the carboxylic acid is not readily available | Equilibrium-driven, may require removal of byproduct to achieve high conversion |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes. These protocols are generalized for the synthesis of substituted phenyl benzoates and can be adapted for this compound.
Schotten-Baumann Reaction Protocol
This method involves the acylation of a phenol with an acid chloride in the presence of a base.
-
Dissolution: Dissolve 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture with vigorous stirring.
-
Acylation: Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the biphasic mixture. The reaction is typically exothermic and may require cooling.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Separate the organic layer. Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Steglich Esterification Protocol
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Reactant Mixture: In an inert atmosphere, dissolve 2-hydroxyacetophenone (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane.
-
Addition of Coupling Agent: Add a solution of DCC (1.2 equivalents) in the same solvent to the reaction mixture, typically at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filtration: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the precipitate by filtration.
-
Workup: Wash the filtrate with dilute hydrochloric acid and then with saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the synthesis and purification of this compound and its alternatives.
Caption: General workflow for Schotten-Baumann synthesis.
Caption: Workflow for Steglich esterification synthesis.
Logical Relationship of Reproducibility Factors
The reproducibility of these experiments is contingent on several key factors. The following diagram illustrates the logical dependencies.
Caption: Factors influencing experimental reproducibility.
A Comparative Guide to Confirming the Purity of Synthesized 2-Acetylphenyl 2-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 2-acetylphenyl 2-chlorobenzoate. It offers a comparative analysis with structurally similar alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. As with any synthesized compound intended for research or drug development, confirming its purity is a critical step to ensure the reliability and reproducibility of experimental results. This guide outlines key analytical techniques and provides a comparative framework for purity assessment against related compounds: 2-acetylphenyl benzoate, 4-acetylphenyl 2-chlorobenzoate, and phenyl 2-chlorobenzoate.
Purity Analysis: A Comparative Overview
The purity of this compound and its analogues can be effectively determined using a combination of chromatographic and spectroscopic methods, alongside physical characterization. Each technique offers distinct advantages in identifying and quantifying impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | This compound | 2-Acetylphenyl benzoate | 4-Acetylphenyl 2-chlorobenzoate | Phenyl 2-chlorobenzoate |
| Melting Point (°C) | Data not available | 87-88 | Data not available | Data not available |
| ¹H NMR Spectroscopy | Predicted data available | Predicted data available | Predicted data available | Predicted data available |
| ¹³C NMR Spectroscopy | Predicted data available | Predicted data available | Predicted data available | Predicted data available |
| HPLC Retention Time | Compound-specific | Compound-specific | Compound-specific | Compound-specific |
| Mass Spectrometry | m/z 274.04 (M+) | m/z 240.08 (M+) | m/z 274.04 (M+) | m/z 232.03 (M+) |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.
Protocol:
-
Ensure the synthesized compound is thoroughly dried to remove any residual solvent.
-
Place a small amount of the crystalline sample into a capillary tube and pack it to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially, and then slow to 1-2 °C per minute as the melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
A sharp melting point range of 1-2 °C is indicative of high purity.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Standard Solution Preparation: Prepare a standard solution of the synthesized compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the synthesized sample to be tested at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound. The presence of unexpected signals in the spectra can indicate the presence of impurities.
Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the signals and compare the chemical shifts and coupling constants with the expected values for the pure compound. The presence of impurity peaks can be identified and their relative amounts estimated from the integration values.
Experimental Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for Purity Confirmation of Synthesized Compound.
Biological Context: Potential as an Acetylcholinesterase Inhibitor
Benzoic acid derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. The structural features of this compound, particularly the presence of the benzoate moiety, suggest it could be explored as a potential AChE inhibitor.
The following diagram illustrates the general signaling pathway of acetylcholine and the role of acetylcholinesterase, highlighting the potential point of intervention for an inhibitor.
References
Safety Operating Guide
Proper Disposal of 2-Acetylphenyl 2-chlorobenzoate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-acetylphenyl 2-chlorobenzoate, a chlorinated aromatic ester, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature, it should be treated as a hazardous waste unless explicitly determined otherwise by a qualified professional. This guide provides detailed procedures for its safe handling and disposal, in line with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[1][2][3] Sewer and regular trash disposal are not appropriate for this type of chemical.
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste.[2][3]
-
Based on its structure as a chlorinated organic compound, it may be classified as harmful and an environmental hazard.
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[1][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be kept securely closed except when adding waste.[2][3]
-
Do not mix this waste with other incompatible waste streams. Store it segregated from strong acids, bases, and oxidizing agents.[2][3]
3. Labeling the Hazardous Waste Container:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS office.[1][2][3]
-
The label must include the following information[1]:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., department, room number).
-
The name and contact information of the principal investigator or responsible person.
-
The words "Hazardous Waste".
-
Checkmarks for the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should have secondary containment to capture any potential leaks or spills.[2]
-
Accumulation limits for hazardous waste (typically up to 55 gallons) should not be exceeded.[4]
5. Arranging for Disposal:
-
Once the waste container is full or you no longer need to add to it, contact your institution's EHS or hazardous waste disposal office to schedule a pickup.[1][3][4]
-
Complete any required waste information forms provided by the EHS office.[1]
6. Disposal of Empty Containers:
-
An empty container that held this compound must be decontaminated before being disposed of as regular trash.[2][3][5]
-
To decontaminate, triple rinse the container with a suitable solvent (such as acetone or ethanol) that can dissolve the compound.[2][3]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[2][3]
-
After triple rinsing and allowing the container to air dry, deface or remove the original chemical label before disposal in the regular trash.[2][5]
Quantitative Data Summary
| Property | Value / Information |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₁ClO₃ |
| Hazard Classification | Presumed Hazardous Waste. Likely classified as harmful and potentially an environmental hazard due to its chlorinated aromatic structure. |
| Primary Disposal Route | Institutional Environmental Health and Safety (EHS) Hazardous Waste Program.[1][2] |
| Prohibited Disposal | Sewer system and regular trash.[1][6] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat. |
| Container Type | Compatible, leak-proof container (plastic preferred) with a secure lid.[1][3] |
| Empty Container Procedure | Triple rinse with a suitable solvent; collect rinsate as hazardous waste; deface label before disposing of the container in regular trash.[2][3][5] |
Experimental Protocols
Triple Rinse Procedure for Empty Containers:
-
Select a solvent in which this compound is soluble (e.g., acetone, ethanol).
-
Add an amount of the solvent equal to approximately 10% of the container's volume.
-
Securely cap the container and swirl to rinse all interior surfaces thoroughly.
-
Pour the solvent rinsate into the designated hazardous waste container for chlorinated organic compounds.
-
Repeat steps 2-4 two more times for a total of three rinses.[2][3]
-
Allow the empty container to air dry completely in a well-ventilated area (e.g., fume hood) before defacing the label and disposing of it as non-hazardous waste.[5]
Disposal Workflow Diagram
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-acetylphenyl 2-chlorobenzoate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for 2-acetylphenyl 2-chlorobenzoate, ensuring a secure laboratory environment.
Chemical Hazards and Handling Precautions
This compound is a chemical that poses several risks, making careful handling a necessity. According to the safety data sheet, it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage[1]. Therefore, adherence to strict safety protocols is crucial to minimize exposure and prevent accidents.
Operational and Disposal Plan
A systematic approach to handling and disposal is vital for laboratory safety. The following procedural steps outline the lifecycle of this compound in the laboratory, from reception to disposal.
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust[2].
-
Personal Hygiene: Do not eat, drink, or smoke when using this product[1]. Wash hands and face thoroughly after handling and before breaks. Immediately change contaminated clothing[1].
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Disposal Plan:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations[1]. Do not mix with other waste materials. Handle uncleaned containers as you would the product itself[1]. Do not allow the product to enter drains[1].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | PPE Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To prevent serious eye damage from splashes or dust[1]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact[1]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. If dusts are generated, use a NIOSH-approved respirator. | To prevent inhalation of harmful dusts[2]. |
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell[1].
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water[1]. If skin irritation occurs, get medical advice[1].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[1].
-
Spill Response: Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Collect the spill mechanically and place it in a suitable container for disposal.
Experimental Workflow and Safety
The following diagram illustrates the logical workflow for handling this compound, incorporating safety checkpoints at each stage.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
